1-(4-Amino-3-methoxyphenyl)-1-ethanol
Overview
Description
“1-(4-Amino-3-methoxyphenyl)-1-ethanol” is a compound that contains an amino group (-NH2) and a methoxy group (-OCH3) attached to a phenyl ring. The phenyl ring is further attached to an ethanol group (-CH2CH2OH). This structure suggests that the compound could have properties similar to those of amines, ethers, and alcohols .
Molecular Structure Analysis
The molecular structure of “1-(4-Amino-3-methoxyphenyl)-1-ethanol” would consist of a phenyl ring with an amino group and a methoxy group attached, as well as an ethanol group attached to the phenyl ring . The presence of these functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The amino, methoxy, and ethanol groups in “1-(4-Amino-3-methoxyphenyl)-1-ethanol” could potentially participate in various chemical reactions. For instance, the amino group could undergo reactions typical of amines, such as acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Amino-3-methoxyphenyl)-1-ethanol” would be influenced by its functional groups. For example, the presence of an amino group could make the compound basic, while the presence of an ethanol group could make it polar .Scientific Research Applications
Biocatalytic Production and Applications
1-(4-Amino-3-methoxyphenyl)-1-ethanol, a derivative of methoxyphenyl ethanol, has been recognized for its potential in the biocatalytic production of enantiopure compounds. Specifically, (S)-1-(4-methoxyphenyl) ethanol, synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst, is noted for its role in the production of drug intermediates, such as antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles for treating allergic responses. An optimization model based on the Box–Behnken experimental design demonstrated effective conditions for achieving high conversion, enantiomeric excess, and yield of the compound, emphasizing the significance of experimental parameters in catalytic bioreduction reactions (Kavi et al., 2021).
Chemical Reactions and Mechanisms
The compound's analogs have been involved in various chemical reactions, revealing insights into their reactivity and potential applications. For instance, studies on the reactions of certain methoxyphenyl thionocarbonates with alicyclic amines have provided kinetic data and reaction mechanisms, which are valuable for understanding their chemical behavior and potential applications in organic synthesis (Castro et al., 2001).
Applications in Cancer Research
Furthermore, derivatives of 1-(4-Amino-3-methoxyphenyl)-1-ethanol have been explored in the field of cancer research. Compounds such as 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one have shown significant potency against human breast cancer cell lines, indicating potential therapeutic applications. The emphasis on green chemistry principles in the synthesis process highlights the compound's role in developing environmentally friendly and sustainable pharmaceuticals (Patravale et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-amino-3-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHHRGWWLTVBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-methoxyphenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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